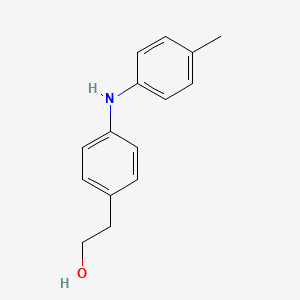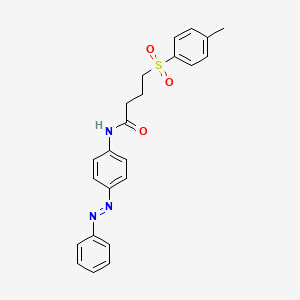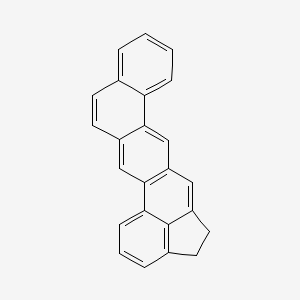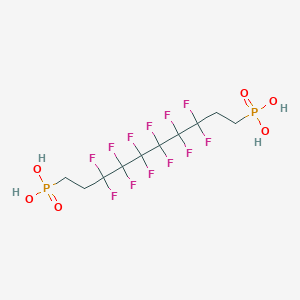![molecular formula C12H34O4Si4 B14132167 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol CAS No. 102782-61-6](/img/structure/B14132167.png)
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is a complex organosilicon compound characterized by the presence of multiple trimethylsilyloxy groups. These groups confer unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol typically involves the reaction of trimethylsilyl chloride with a suitable alcohol under basic conditions. The reaction proceeds through the formation of an intermediate silyl ether, which is then further reacted to introduce additional trimethylsilyloxy groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler siloxane derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products retain the unique properties of the parent compound, making them useful in further applications .
Scientific Research Applications
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance the solubility of hydrophobic compounds, and facilitate the formation of stable complexes. The pathways involved include the formation of hydrogen bonds, van der Waals interactions, and covalent bonding with target molecules .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar volatility and inertness.
Trimethylsilyl chloride: A precursor used in the synthesis of various trimethylsilyloxy compounds.
Dimethylsiloxane: A polymeric compound with similar siloxane linkages but different physical properties.
Uniqueness
3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol is unique due to its multiple trimethylsilyloxy groups, which confer enhanced stability, reactivity, and versatility compared to simpler organosilicon compounds. This makes it particularly valuable in applications requiring high-performance materials and complex chemical transformations .
Properties
CAS No. |
102782-61-6 |
|---|---|
Molecular Formula |
C12H34O4Si4 |
Molecular Weight |
354.74 g/mol |
IUPAC Name |
3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol |
InChI |
InChI=1S/C12H34O4Si4/c1-17(2,3)14-19(7,8)16-20(9,12-10-11-13)15-18(4,5)6/h13H,10-12H2,1-9H3 |
InChI Key |
SJDKIBTXKIOSKK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C |
Related CAS |
102782-61-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


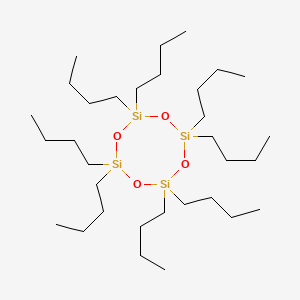
![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
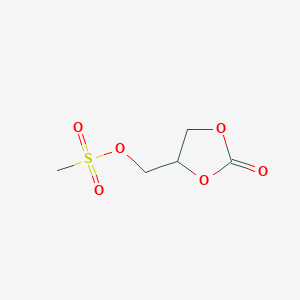
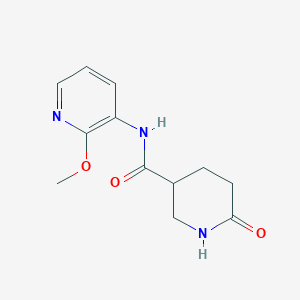
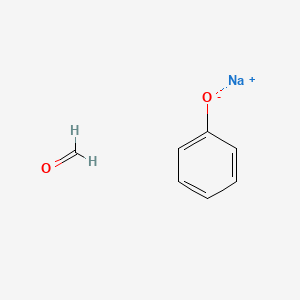
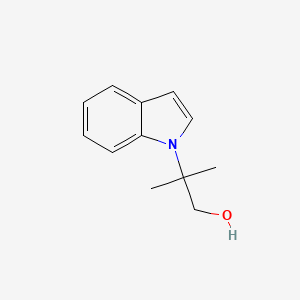
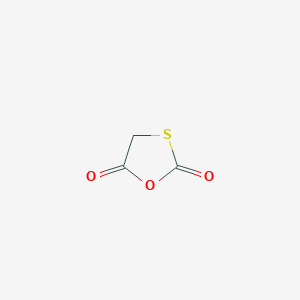
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
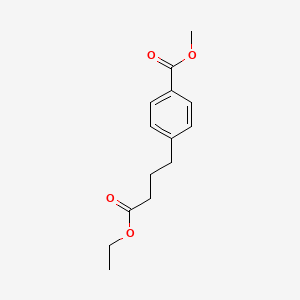
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)
